tert-butyl 2-chloro-6-methyl-1-oxido-2H-pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-chloro-6-methyl-1-oxido-2H-pyridine-5-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound features a tert-butyl ester group, a chlorine atom, a methyl group, and an oxido group, making it a versatile molecule in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Reaction Steps: The synthesis involves multiple steps, including chlorination, methylation, and esterification.
Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various pyridine N-oxides and carboxylic acids.
Reduction Products: Hydroxylated pyridines.
Substitution Products: Chlorinated or methylated pyridines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 2-chloro-6-methyl-1-oxido-2H-pyridine-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved are determined by the specific biological activity being studied.
Comparison with Similar Compounds
Tert-butyl 3-(6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carboxylate: This compound is structurally similar but features a boronic acid derivative.
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Another pyridine derivative with a different substitution pattern.
Properties
Molecular Formula |
C11H15ClNO3- |
---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
tert-butyl 2-chloro-6-methyl-1-oxido-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C11H15ClNO3/c1-7-8(5-6-9(12)13(7)15)10(14)16-11(2,3)4/h5-6,9H,1-4H3/q-1 |
InChI Key |
IEYAAECJZAYKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(N1[O-])Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.